(2E)-脱氢普罗帕酮-d5 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

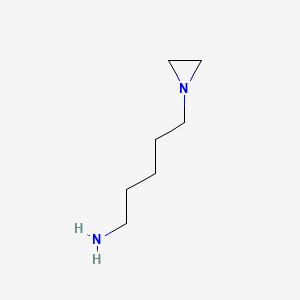

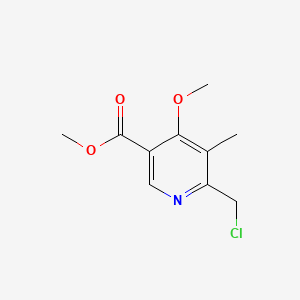

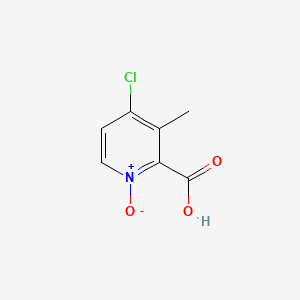

“(2E)-Dehydro Propafenone-d5 Hydrochloride” is a deuterium labeled version of Propafenone Hydrochloride . It belongs to the API family of Propafenone and is used as a certified reference material for highly accurate and reliable data analysis .

Molecular Structure Analysis

The molecular formula of “(2E)-Dehydro Propafenone-d5 Hydrochloride” is C21H23D5ClNO3 . The molecular weight is 382.94 .Physical And Chemical Properties Analysis

“(2E)-Dehydro Propafenone-d5 Hydrochloride” is a neat product . It is soluble in DMSO and Methanol .科学研究应用

普罗帕酮的药理特性

普罗帕酮是一种 I 类抗心律失常药,具有弱β-肾上腺素受体拮抗活性。它用于静脉内和口服治疗心律失常。普罗帕酮的药代动力学是剂量依赖性的,由于存在活性代谢物(5-羟基-普罗帕酮)和遗传决定的代谢氧化,需要个体化剂量。研究表明,普罗帕酮对抑制各种类型的心律失常(包括室性和房性心律失常)有效,其抗心律失常疗效与其他药物(如奎尼丁、地索匹胺和托卡尼德)相当。然而,人们注意到其心血管副作用和需要进一步研究以阐明其在治疗中的地位,与更成熟的药物相比 D. Harron, R. N. Brogden, 1987。

环境影响和毒理学

与普罗帕酮和类似化合物相关的另一个科学研究方面是它们的环境影响和毒性。例如,像三氯生这样的抗菌化合物的存在和毒性,它与酚类化合物具有一些结构相似性,已经得到了广泛的研究。已在各种环境区室中发现三氯生,浓度为每升或每公斤微克,表明在污水处理厂中部分消除了。它在天然水域、沉积物甚至生物样品(鱼、人尿、母乳)中的出现表明其生物累积特性和对水生生物甚至人类的潜在毒理作用。这突出了对合成化合物(包括与普罗帕酮相关的化合物)的环境存在和影响的更广泛关注 G. Bedoux, B. Roig, O. Thomas, V. Dupont, B. Bot, 2012。

作用机制

Target of Action

The primary target of (2E)-Dehydro Propafenone-d5 Hydrochloride, a deuterium labeled variant of Propafenone, is the sodium ion channels in cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is fundamental to the generation and propagation of action potentials in the heart .

Mode of Action

(2E)-Dehydro Propafenone-d5 Hydrochloride works by slowing the influx of sodium ions into the cardiac muscle cells . This results in a decrease in the excitability of the cells . The compound is more selective for cells with a high rate, but it also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has additional activity as a beta-adrenergic blocker , which can cause bradycardia and bronchospasm .

Biochemical Pathways

The primary biochemical pathway affected by (2E)-Dehydro Propafenone-d5 Hydrochloride is the sodium ion influx pathway in cardiac muscle cells . By slowing the influx of sodium ions, the compound decreases the excitability of the cells, thereby affecting the generation and propagation of action potentials .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The protein binding of Propafenone is 97%, and its elimination half-life ranges from 2 to 10 hours .

Result of Action

The molecular and cellular effects of (2E)-Dehydro Propafenone-d5 Hydrochloride’s action include a decrease in the excitability of cardiac muscle cells and a potential for bradycardia and bronchospasm due to its beta-adrenergic blocking activity . This results in the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of (2E)-Dehydro Propafenone-d5 Hydrochloride can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the liver function of the individual, which can vary due to factors such as age, health status, and the presence of other medications . Additionally, the compound’s efficacy can be influenced by the individual’s heart rate and the presence of other heart conditions .

属性

IUPAC Name |

(E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+;/i15D2,16D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEAPJXCYWUQND-BXRITOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O)NCCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/no-structure.png)

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)